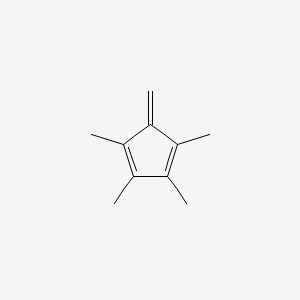

1,2,3,4-Tetramethylfulvene

説明

Structure

3D Structure

特性

CAS番号 |

76089-59-3 |

|---|---|

分子式 |

C10H14 |

分子量 |

134.22 g/mol |

IUPAC名 |

1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene |

InChI |

InChI=1S/C10H14/c1-6-7(2)9(4)10(5)8(6)3/h1H2,2-5H3 |

InChIキー |

RYLMKTLFCIGRQD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C)C(=C1C)C)C |

正規SMILES |

CC1=C(C(=C)C(=C1C)C)C |

他のCAS番号 |

76089-59-3 |

製品の起源 |

United States |

Synthetic Methodologies for the Preparation of 1,2,3,4 Tetramethylfulvene and Its Precursors

Classical and Modern Approaches to 1,2,3,4-Tetramethylfulvene Synthesis

The preparation of 1,2,3,4-tetramethylfulvene can be achieved through several key synthetic routes, including hydride abstraction and reactions involving formaldehyde (B43269) with substituted cyclopentadienes. researchgate.netontosight.aiacs.org These methods provide access to the fulvene (B1219640) core structure, which is essential for the synthesis of various organometallic complexes.

Hydride Abstraction from Pentamethylcyclopentadienide Anion

A significant and efficient method for synthesizing 1,2,3,4-tetramethylfulvene involves the abstraction of a hydride ion from the pentamethylcyclopentadienide anion. researchgate.net One notable procedure utilizes a trityl cation as the hydride abstracting agent. researchgate.net In this reaction, lithium pentamethylcyclopentadienide (Li[C₅Me₅]) is treated with trityl chloride. researchgate.net This process leads to the formation of 1,2,3,4-tetramethylfulvene in high yields, often exceeding 80%. researchgate.net

Another approach involves the dehydrobromination of 5-bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene. thieme-connect.com This reaction, carried out in the presence of potassium tert-butoxide and a catalytic amount of 18-crown-6, also yields 1,2,3,4-tetramethylfulvene in high yields. thieme-connect.com

| Reactant | Reagent | Product | Yield | Reference |

| Lithium pentamethylcyclopentadienide | Trityl chloride | 1,2,3,4-Tetramethylfulvene | >80% | researchgate.net |

| 5-Bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene | Potassium tert-butoxide/18-crown-6 | 1,2,3,4-Tetramethylfulvene | High | thieme-connect.com |

Reactions Involving Formaldehyde and Substituted Cyclopentadienes

The reaction of substituted cyclopentadienes with formaldehyde presents another viable pathway to 1,2,3,4-tetramethylfulvene. A high-yield synthesis has been reported through the reaction of lithium (trimethylsilyl)tetramethylcyclopentadienide with formaldehyde. researchgate.netresearchgate.net This method provides an alternative route to the desired fulvene. The use of formaldehyde in reactions with Grignard reagents, followed by hydrolysis, is a general method for producing primary alcohols, and similar principles of carbonyl addition are applied in this fulvene synthesis. doubtnut.com

| Reactant | Reagent | Product | Yield | Reference |

| Lithium (trimethylsilyl)tetramethylcyclopentadienide | Formaldehyde | 1,2,3,4-Tetramethylfulvene | High | researchgate.netresearchgate.net |

Regioselective Synthesis of Substituted Fulvenes

The regioselectivity of alkylation of cyclopentadienide (B1229720) anions is a critical factor in the synthesis of specifically substituted fulvenes. The reaction of lithium (trimethylsilyl)tetramethylcyclopentadienide with various alkylating agents has been studied to understand the factors controlling the position of substitution. researchgate.net For instance, the reaction with formaldehyde leads to a high yield of 1,2,3,4-tetramethylfulvene, demonstrating a regioselective approach to this specific isomer. researchgate.net The choice of the alkylating agent and reaction conditions can direct the substitution pattern on the cyclopentadiene (B3395910) ring, allowing for the targeted synthesis of particular fulvene derivatives. researchgate.net

Development of High-Yielding and Scalable Synthetic Procedures

Significant effort has been directed towards developing synthetic procedures for 1,2,3,4-tetramethylfulvene that are both high-yielding and scalable, crucial for its application in synthesizing organometallic complexes. researchgate.netthieme-connect.com The hydride abstraction method using trityl chloride from lithium pentamethylcyclopentadienide is a prime example of a simple and reliable method that provides yields greater than 80%. researchgate.net Similarly, the dehydrobromination of 5-bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene offers a high-yield route. thieme-connect.com Another scalable approach involves the reaction of lithium (trimethylsilyl)tetramethylcyclopentadienide with formaldehyde. researchgate.netresearchgate.net These methods are advantageous as they provide straightforward access to the target molecule in quantities suitable for further research and application.

Purification and Isolation Techniques for Research-Scale Preparation of 1,2,3,4-Tetramethylfulvene

The purification and isolation of 1,2,3,4-tetramethylfulvene on a research scale are critical to obtain a product of high purity for subsequent reactions. In the synthesis via hydride abstraction from lithium pentamethylcyclopentadienide, a key purification step involves the precipitation of the co-product, triphenylmethane (B1682552). researchgate.net This is effectively achieved by crystallization at low temperatures (-30 °C) after the initial reaction and precipitation of lithium chloride. researchgate.net

For syntheses involving column chromatography, the crude reaction mixture is typically dissolved in a non-polar solvent like hexane (B92381) and passed through a silica (B1680970) gel column. researchmap.jp The desired fulvene is then eluted, and the solvent is removed under reduced pressure to yield the purified product. researchmap.jpcore.ac.uk The purity of the isolated 1,2,3,4-tetramethylfulvene is often confirmed by spectroscopic methods such as NMR. researchgate.netresearchmap.jp

| Purification Step | Description | Reference |

| Crystallization | The co-product triphenylmethane is removed by crystallization at -30 °C. | researchgate.net |

| Precipitation | Lithium chloride is precipitated out of the reaction mixture using pentane. | researchgate.net |

| Column Chromatography | The crude product is purified on a silica gel column using hexane as the eluent. | researchmap.jp |

| Solvent Removal | The solvent is removed under vacuum to yield the final product. | core.ac.uk |

Mechanistic Investigations into the Reactivity of 1,2,3,4 Tetramethylfulvene

Cycloaddition Reactions Involving 1,2,3,4-Tetramethylfulvene

1,2,3,4-Tetramethylfulvene, a member of the pentafulvene family, demonstrates significant versatility in cycloaddition reactions. ontosight.airesearchgate.net Pentafulvenes are recognized as valuable synthons for building a wide range of compounds due to their ability to exhibit multiple cycloaddition profiles. researchgate.netresearchgate.net They can participate as 2π, 4π, and 6π components in these reactions. beilstein-journals.orgd-nb.info The reactivity and the specific cycloaddition pathway are influenced by the reaction partner and conditions. beilstein-journals.org

Diels-Alder Reactions and Cheletropic Reactions

Pentafulvenes, including 1,2,3,4-tetramethylfulvene, can act as 4π components (dienes) in Diels-Alder reactions when reacting with dienophiles. beilstein-journals.orgd-nb.info The frontier molecular orbitals (HOMO and LUMO) of the fulvene (B1219640) determine its reactivity. In a typical Diels-Alder reaction where the fulvene acts as the diene, its HOMO interacts with the LUMO of the dienophile. libretexts.org

Cheletropic reactions are a subclass of cycloadditions where two new sigma bonds are formed to a single atom on one of the reagents. wikipedia.orgbaranlab.org A common example is the reaction of a diene with sulfur dioxide (SO₂), which can be reversible. wikipedia.orginflibnet.ac.in The extrusion of a small, stable molecule like SO₂, N₂, or CO is often the driving force for the reverse reaction, known as cheletropic extrusion, due to the entropic benefit of gas evolution. inflibnet.ac.in While the general principles of cheletropic reactions are well-established for dienes, specific studies detailing the cheletropic reactions of 1,2,3,4-tetramethylfulvene are less common. However, singlet carbenes are known to undergo [4+1] cheletropic additions with dienes to form cyclopentene (B43876) adducts. baranlab.orgkharagpurcollege.ac.in

[2+2], [2+3], and [6+4] Cycloadditions

1,2,3,4-Tetramethylfulvene's rich cycloaddition chemistry extends beyond the typical Diels-Alder pathway. It can participate in various other cycloaddition reactions, forming diverse polycyclic scaffolds. beilstein-journals.org

[2+2] Cycloadditions: These reactions involve the exocyclic double bond of the fulvene acting as a 2π component. Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org Intramolecular photochemical [2+2] cycloadditions have been utilized in the synthesis of ansa-metallocenes from bis(alkenylcyclopentadienyl)zirconium complexes. acs.org

[2+3] or [3+2] Cycloadditions: These are also known as 1,3-dipolar cycloadditions. kharagpurcollege.ac.innsf.gov In these reactions, the fulvene can act as the dipolarophile, reacting with a 1,3-dipole. Examples of 1,3-dipoles that react with fulvenes include nitrones, nitrile oxides, and diazomethane (B1218177). d-nb.infonsf.gov Computational studies on the reaction between nitrile ylides and tetramethylfulvene have explored the reaction's free energy surface. researchgate.net

[6+4] Cycloadditions: This higher-order cycloaddition is a thermally allowed process that leads to the formation of ten-membered rings. wikipedia.org Fulvenes can serve as the 6π component in these reactions. wikipedia.org The reaction of fulvenes with tropones, for instance, has been investigated as a potential [6+4] cycloaddition. beilstein-journals.org Computational studies on the reaction of dimethylfulvene with diazomethane suggest that the reaction may proceed through an ambimodal [6+4]/[4+2] transition state, though the final product observed is the [6+4] adduct. nsf.gov An unusual [6+4] cycloaddition has also been reported for a rhenium carbonyl complex reacting with excess ligand. researchgate.net

The table below summarizes the participation of pentafulvenes in various intermolecular cycloadditions.

| Cycloaddition Type | Fulvene Component | Reactant Partner Examples |

| [2+2] | 2π | Ketenes, Alkynes |

| [3+2] | 2π | Nitrones, Nitrile Oxides, Carbonyl Ylides |

| [4+2] | 4π | Dienophiles (e.g., p-benzoquinone) |

| [6+2] | 6π | Enamines (intramolecular) |

| [6+3] | 6π | p-Benzoquinone (with electron-donating groups on fulvene) |

| [6+4] | 6π or 4π | Tropones, Dienes |

This table is a generalized representation for pentafulvenes based on available literature. beilstein-journals.orgd-nb.infowikipedia.org

Stereochemical and Regiochemical Control in Cycloadditions

The stereochemical and regiochemical outcomes of cycloaddition reactions involving fulvenes are governed by frontier molecular orbital (FMO) theory and steric effects. libretexts.orgwikipedia.org

Stereochemistry: In concerted thermal reactions like the Diels-Alder, the stereochemistry of the reactants is maintained in the product. These reactions typically proceed via a suprafacial pathway, where the new bonds form on the same face of the π system. libretexts.org For [6+4] cycloadditions, the metal-free thermal reaction is highly stereoselective, yielding exo products almost exclusively. wikipedia.org This is attributed to destabilizing secondary orbital interactions in the endo transition state. wikipedia.org In contrast, transition-metal-mediated [6+4] cycloadditions are completely endo selective. wikipedia.org

Regiochemistry: The regioselectivity, or the orientation of the reactants relative to each other, is also dictated by FMO interactions. For instance, in the reaction of an unsymmetrical diene with an unsymmetrical dienophile, the preferred product is the one resulting from the alignment of the largest orbital coefficients on the HOMO of one reactant with the largest coefficients on the LUMO of the other. The reaction between 1-(1,6-diynyl) triazene (B1217601) and pent-1-yne, catalyzed by a ruthenium complex, is regioselective and yields the sterically more hindered product. sci-hub.se The alkylation of lithium (trimethylsilyl)tetramethylcyclopentadienide shows regioselectivity dependent on the bulk of the alkylating agent. researchgate.net

Dimerization Pathways and Prevention Strategies

Fulvenes are known to be thermally unstable and can undergo dimerization. beilstein-journals.org This reactivity is a key consideration in their synthesis and handling. Dimerization can occur through various cycloaddition pathways, most commonly a [4+2] Diels-Alder reaction where one fulvene molecule acts as the diene and another acts as the dienophile.

In the context of organometallic chemistry, reductive dimerization of fulvenes is a known process. researchgate.net For example, the reduction of 18-electron RuCp*(arene) cations can lead to 19-electron monomers that subsequently dimerize to regain an 18-electron configuration at each metal center. rsc.org However, this dimerization can be complex, sometimes resulting in mixtures of regioisomers. rsc.org One strategy to prevent unwanted reactivity, including dimerization and polymerization, is to coordinate the fulvene to a metal center. wikipedia.org The formation of organometallic complexes, such as the 1,2,3,4-tetramethylfulvene-bridged diiron or diruthenium complexes, stabilizes the fulvene ligand. researchmap.jpresearchmap.jp

Electrophilic and Nucleophilic Reactivity of 1,2,3,4-Tetramethylfulvene

The exocyclic double bond of fulvenes is polarized, which contributes to their reactivity towards both electrophiles and nucleophiles. researchgate.netbeilstein-journals.orgwikipedia.org This polarization creates a degree of electropositive character at the exocyclic carbon atom, making it susceptible to attack. researchgate.netscribd.com

Additions to the Exocyclic Double Bond

The primary site for both electrophilic and nucleophilic addition on 1,2,3,4-tetramethylfulvene is the exocyclic double bond. researchgate.netwikipedia.org

Electrophilic Addition: Fulvenes are known to react readily with electrophiles. wikipedia.org This reactivity can lead to polymerization, particularly in the presence of acids or cations. beilstein-journals.org

Nucleophilic Addition: The polarized nature of the exocyclic double bond makes the exocyclic carbon atom a target for nucleophiles. researchgate.net A notable example is the addition of hydride (H⁻) to the electrophilic exocyclic carbon. researchgate.net This type of reaction has been observed when C6-substituted 1,2,3,4-tetramethylfulvenes react with certain osmium hydride complexes. researchgate.net Similarly, organotin(II) hydrides have been shown to add across the exocyclic double bond of 1,2,3,4-tetramethylfulvene in a hydrostannylenylation reaction, yielding a half-sandwich complex. rsc.org The deprotonation of cationic pentamethylcyclopentadienyl complexes is a common route to generate coordinated 1,2,3,4-tetramethylfulvene. wikipedia.org This process can be viewed as the reverse of an electrophilic (proton) addition to the exocyclic carbon of the coordinated fulvene.

The table below provides examples of addition reactions at the exocyclic double bond.

| Reagent Type | Specific Reagent Example | Product Type |

| Nucleophile | Hydride (from OsH₃Cl(PPh₃)₃) | Pentasubstituted cyclopentadienyl (B1206354) osmium complex |

| Nucleophile | Organotin(II) hydride (ArSnH) | Half-sandwich tin complex (ArSnCp*) |

| Electrophile | Proton (H⁺) | Cationic pentamethylcyclopentadienyl complex |

This table summarizes findings from various studies. researchgate.netwikipedia.orgrsc.org

Anion Chemistry and Deprotonation Strategies

The anion chemistry of 1,2,3,4-tetramethylfulvene is primarily characterized by its reactions with strong bases and nucleophiles, which typically target the exocyclic methylene (B1212753) group or involve deprotonation of a methyl group on the cyclopentadienyl ring in precursor complexes. These strategies are crucial for the synthesis of functionalized cyclopentadienyl ligands and their corresponding metal complexes.

One of the principal methods to generate anionic species from 1,2,3,4-tetramethylfulvene involves the addition of a nucleophile to the exocyclic double bond. This reaction transforms the fulvene into a cyclopentadienyl anion derivative. A variety of organolithium reagents, amides, and phosphides have been employed for this purpose. For instance, the reaction of 1,2,3,4-tetramethylfulvene with lithiated 2-isopropyl-4-tert-butylpyridine leads to the formation of a novel functionalized cyclopentadiene (B3395910) after aqueous work-up. scispace.com Similarly, lithium tert-butylamide and lithium anilide react with 1,2,3,4-tetramethylfulvene to yield the corresponding amino-functionalized cyclopentadienides.

Another significant strategy involves the deprotonation of a methyl group of a pentamethylcyclopentadienyl (Cp) ligand in a metal complex, which results in the in-situ formation of a coordinated 1,2,3,4-tetramethylfulvene ligand. This transformation is often facilitated by an external base or can occur via an intramolecular process where a basic ligand abstracts a proton. For example, the deprotonation of a Cp methyl group by an iridium anilide complex has been shown to form an η⁴-tetramethylfulvene complex. nih.gov The use of organolithium reagents with cationic iridium complexes has also demonstrated that less nucleophilic reagents like LiPh and LiᵗBu can act as Brønsted bases, leading to the deprotonation of a Cp* methyl group. nih.gov

The following table summarizes various deprotonation and nucleophilic addition strategies involving 1,2,3,4-tetramethylfulvene and its precursors.

| Reagent | Substrate/Precursor | Product Type | Reference |

|---|---|---|---|

| Trityl Cation (Hydride Abstraction) | Pentamethylcyclopentadienide Anion | 1,2,3,4-Tetramethylfulvene | researchgate.net |

| Lithium tert-butylamide | 1,2,3,4-Tetramethylfulvene | Amino-functionalized Cyclopentadienide (B1229720) | researchgate.net |

| Lithiated 2-isopropyl-4-tert-butylpyridine | 1,2,3,4-Tetramethylfulvene | Pyridyl-functionalized Cyclopentadiene | scispace.com |

| Iridium Anilide Complex | CpIr(III) Complex | η⁴-Tetramethylfulvene Iridium Complex | nih.gov |

| Triethylamine (NEt₃) | [(η⁵-C₅Me₅)IrCl(PMe₂ArDipp₂)]⁺ | Intermediate involving tetramethylfulvene | acs.org |

| LiPh, LiᵗBu | [(η⁵-C₅Me₅)IrCl(PMe₂ArDipp₂)]⁺ | Ir(I) complex via deprotonation of Cp | nih.gov |

Hydrogen Atom Abstraction Reactions

Hydrogen atom abstraction (HAA) represents a key mechanistic step in several reactions that lead to the formation of 1,2,3,4-tetramethylfulvene from pentamethylcyclopentadienyl (Cp) precursors. This process typically involves the removal of a hydrogen atom from one of the methyl groups of the Cp ligand, often facilitated by a reactive species within the coordination sphere of the metal or by an external agent.

One notable example of intramolecular HAA is observed in the chemistry of high-valent metal-oxo complexes. Computational studies on an iron(IV)-oxo complex, CpFe(P(OCH₂)₃CEt)(O)Ph, have shown that the formation of 1,2,3,4-tetramethylfulvene can occur via a hydrogen atom transfer from a Cp methyl group to the oxo ligand. osti.gov This pathway has a calculated free energy barrier of 19.0 kcal/mol, indicating its kinetic feasibility. osti.gov

The formation of tetramethylfulvene complexes can also be initiated by hydride abstraction from a Cp* methyl group. For instance, the reaction of the dimethyl complex Cp*Ir(NHC)(Me)₂ with the trityl cation [CPh₃]⁺[B(C₆F₅)₄]⁻ resulted in the formation of triphenylmethane (B1682552), indicating hydride abstraction, and yielded the η⁶-tetramethylfulvene complex [(η⁶-C₅Me₄=CH₂)Ir(NHC)Me₂]⁺.

Furthermore, mechanistic studies involving radical reactions have highlighted the role of HAA. In reactions of group 13 diyls with CpSbX₂, the proposed mechanism involves a homolytic Sb-C bond cleavage, forming Cp radicals. These radicals can then be stabilized by hydrogen atom abstraction to yield corresponding hydrides, with the concurrent formation of 1,2,3,4-tetramethylfulvene. uzh.ch The use of radical scavengers, which are compounds that can trap radical species, is a common experimental technique to probe such mechanistic pathways, although specific studies applying them to 1,2,3,4-tetramethylfulvene formation are not extensively detailed in the provided context. fujifilm.comresearchgate.net

Metal-Mediated and Catalytic Transformations Involving 1,2,3,4-Tetramethylfulvene

Coordination Chemistry of 1,2,3,4-Tetramethylfulvene as a Ligand (e.g., η- and η⁶-Fulvene Complexes)

1,2,3,4-Tetramethylfulvene is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in various hapticities, including η¹, η², η⁴, and η⁶ modes. This flexibility allows it to act as a terminal ligand or as a bridging ligand between two metal centers, leading to a rich and diverse coordination chemistry.

η¹- and η⁵-Coordination: In a bridging mode, the tetramethylfulvene ligand can coordinate to two metal atoms in an η¹,η⁵-fashion. The exocyclic methylene carbon binds to one metal center (η¹), while the five-membered ring binds to the other (η⁵). This mode is observed in dinuclear complexes such as (η¹:η⁵-CH₂C₅Me₄)Fe₂(CO)₆ and (η¹:η⁵-CH₂C₅Me₄)Ru₂(CO)₆, which were synthesized from the reaction of 1,2,3,4-tetramethylfulvene with Fe₂(CO)₉ and Ru₃(CO)₁₂, respectively. researchmap.jpresearchmap.jp

η²-Coordination: The exocyclic double bond of 1,2,3,4-tetramethylfulvene can coordinate to a metal center in an η² mode. This is exemplified by the palladium(0) complex [Pd(PMe₃)₂(η²-CH₂=C₅Me₄)], which was synthesized from a (η⁵-pentamethylcyclopentadienyl)palladium(II) precursor. acs.org

η⁴-Coordination: The η⁴-coordination mode involves the binding of four carbon atoms of the cyclopentadienyl ring to the metal center. An η⁴-tetramethylfulvene complex of iridium, (η⁴-C₅Me₄CH₂)Ir(dppe)Me, was formed through the deprotonation of a Cp* methyl group of an iridium anilide complex.

η⁶-Coordination: The fulvene can also act as a six-electron donor through η⁶-coordination, where all six carbon atoms of the fulvene system (the five-membered ring and the exocyclic methylene carbon) are involved in bonding to the metal. This results in a "piano-stool" geometry. Examples include rhenium complexes like [Re(η⁶-C₅Me₄CH₂)(CO)₂(C₆F₅)] and ruthenium complexes such as [RuCl(η⁶-C₅Me₄CH₂)(PhCOCCOPh)]. researchgate.netsci-hub.seacs.org Cationic η⁶-tetramethylfulvene iridium complexes have also been synthesized and characterized.

The table below provides a summary of representative metal complexes featuring the 1,2,3,4-tetramethylfulvene ligand in different coordination modes.

| Metal | Coordination Mode | Complex Formula | Reference |

|---|---|---|---|

| Diiron (Fe₂) | η¹:η⁵-bridging | (η¹:η⁵-CH₂C₅Me₄)Fe₂(CO)₆ | researchmap.jp |

| Diruthenium (Ru₂) | η¹:η⁵-bridging | (η¹:η⁵-CH₂C₅Me₄)Ru₂(CO)₆ | researchmap.jp |

| Palladium (Pd) | η² | [Pd(PMe₃)₂(η²-CH₂=C₅Me₄)] | acs.org |

| Iridium (Ir) | η⁴ | (η⁴-C₅Me₄CH₂)Ir(dppe)Me | nih.gov |

| Rhenium (Re) | η⁶ | [Re(η⁶-C₅Me₄CH₂)(CO)₂(C₆F₅)] | researchgate.net |

| Ruthenium (Ru) | η⁶ | [RuCl(η⁶-C₅Me₄CH₂)(PhCOCCOPh)] | sci-hub.seacs.org |

| Iridium (Ir) | η⁶ | [(η⁶-C₅Me₄=CH₂)Ir(NHC)Me₂]⁺ |

Ligand Exchange and Functionalization Reactions in Metal Complexes

Coordinated 1,2,3,4-tetramethylfulvene ligands and their metal complexes undergo a variety of reactions, including ligand exchange at the metal center and functionalization of the fulvene ligand itself. These reactions are important for modifying the properties of the complexes and for synthesizing new functionalized cyclopentadienyl ligands.

Ligand Exchange Reactions: Metal complexes containing the 1,2,3,4-tetramethylfulvene ligand can undergo substitution of other ancillary ligands. For example, the dinuclear iron complex (η¹:η⁵-CH₂C₅Me₄)Fe₂(CO)₆ reacts with various phosphines (L = PMe₃, PPh₃, dppm, dppe) to replace a carbonyl (CO) ligand, yielding complexes of the type (η¹:η⁵-CH₂C₅Me₄)Fe₂(CO)₅L. researchmap.jp Similarly, the analogous diruthenium complex (η¹:η⁵-CH₂C₅Me₄)Ru₂(CO)₆ reacts with PMe₃, which leads to the suppression of the fluxional exchange of the carbonyl ligands observed in the parent complex. researchmap.jp These reactions proceed via associative or dissociative mechanisms typical for ligand substitution in organometallic complexes. libretexts.org

Functionalization Reactions: The exocyclic methylene group of the coordinated 1,2,3,4-tetramethylfulvene ligand is susceptible to nucleophilic attack. This reactivity provides a powerful route to generate functionalized tetramethylcyclopentadienyl ligands directly on the metal center. Rhenium complexes of the type (η⁶-C₅Me₄CH₂)Re(CO)₂R (where R = C₆F₅ or I) have been shown to react with a range of nucleophiles. csic.es

With Phosphines: Reaction with PMe₃ can lead to the formation of zwitterionic complexes like [Re(η⁵-C₅Me₄CH₂PMe₃)(CO)₂(C₆F₅)]. researchgate.net In the case of the iodo complex, the reaction with PMe₃ or PEt₃ results in both nucleophilic attack at the methylene carbon and substitution of the iodo ligand, affording cationic species such as [(η⁵-C₅Me₄CH₂(PR₃))Re(CO)₂(PR₃)]⁺I⁻. csic.es

With Alkoxides: Nucleophilic attack by methoxide (B1231860) (MeO⁻) on [Re(η⁶-C₅Me₄CH₂)(CO)₂(C₆F₅)] yields the anionic complex [Re(η⁵-C₅Me₄CH₂OMe)(CO)₂(C₆F₅)]⁻. researchgate.net

With Phosphites: The reaction with trimethylphosphite can involve a Michaelis-Arbuzov rearrangement, leading to the formation of phosphonate (B1237965) complexes. csic.es

These functionalization reactions re-establish the aromaticity of the cyclopentadienyl ring and are a key strategy for synthesizing tailored cyclopentadienyl ligands with specific electronic and steric properties.

Role of 1,2,3,4-Tetramethylfulvene in Organometallic Catalysis

1,2,3,4-Tetramethylfulvene plays a significant, albeit often indirect, role in organometallic catalysis. Its primary function is as a synthetic precursor to valuable pentamethylcyclopentadienyl-type (Cp*) ligands that are incorporated into catalyst systems. The formation of tetramethylfulvene complexes can also represent a catalyst deactivation pathway.

Precursor to Catalytic Ligands: 1,2,3,4-tetramethylfulvene is a key starting material for the synthesis of functionalized Cp* ligands. researchgate.net By reacting the fulvene with various nucleophiles (e.g., organolithium reagents, lithium amides), a pendant functional group can be attached to the cyclopentadienyl scaffold. scispace.comresearchgate.net These functionalized ligands are then used to synthesize metal complexes for various catalytic applications.

C-H Activation: Iridium and rhodium complexes bearing chelating cyclopentadienyl-phosphine ligands, which can be derived from tetramethylfulvene, have been investigated as catalysts for C-H activation and deuteration of hydrocarbons. nih.gov

Polymerization Catalysis: Zirconium complexes derived from fulvenes are used as catalysts for the polymerization of olefins. For instance, (η⁶-2,3,4,5-tetramethylcyclopentadienyl-1-methylene)(η⁵-pentamethylcyclopentadienyl)zirconium compounds, when activated with boranes, form zwitterionic species that act as olefin polymerization catalysts. google.com These systems are related to Ziegler-Natta catalysis.

Dehydrogenative Coupling: Iridium, rhodium, and nickel complexes with Cp*/NHC (N-heterocyclic carbene) ligands, synthesized from 1,2,3,4-tetramethylfulvene, have been employed in the dehydrogenative coupling of thiols with silanes. researchgate.net

Catalyst Deactivation: The formation of a tetramethylfulvene complex from a Cp-metal catalyst can be a pathway for catalyst deactivation. This transformation involves the abstraction of a proton from a Cp methyl group, changing the nature of the ligand and often leading to a less active or inactive catalytic species. nih.govsci-hub.se For example, in studies of C-H activation with cationic iridium complexes, the deprotonation of the Cp* ligand to form a tetramethylfulvene intermediate is a competing, and sometimes deactivating, reaction pathway. acs.org Understanding these deactivation mechanisms is crucial for designing more robust and efficient catalysts.

Theoretical and Computational Chemistry Studies of 1,2,3,4 Tetramethylfulvene

Electronic Structure Analysis of 1,2,3,4-Tetramethylfulvene

The electronic behavior of 1,2,3,4-tetramethylfulvene, a substituted pentafulvene, is fundamentally governed by its molecular orbitals (MOs). researchgate.net Fulvenes, in general, possess a high-energy Highest Occupied Molecular Orbital (HOMO) and a relatively low-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to their aromatic isomer, benzene (B151609). researchgate.net This smaller HOMO-LUMO energy gap is a key factor in their characteristic color and high reactivity. researchgate.net

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's reactivity. youtube.comyoutube.com The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com In the parent pentafulvene, the exocyclic double bond significantly influences the energy of the LUMO. researchgate.net

Table 1: Influence of Methyl Substituents on Frontier Orbitals of Fulvene (B1219640)

| Property | Unsubstituted Fulvene | 1,2,3,4-Tetramethylfulvene (Predicted) |

| HOMO Energy | High | Higher |

| LUMO Energy | Low | Slightly altered |

| HOMO-LUMO Gap | Small | Smaller |

This table is generated based on established principles of substituent effects on fulvene electronic structures. researchgate.netbeilstein-journals.org

Fulvenes are known for their significant dipole moments, which arise from an unequal charge distribution between the endocyclic and exocyclic carbon atoms. slideshare.net There is a net flow of π-electron density from the ring to the exocyclic methylene (B1212753) group, resulting in a partial negative charge on the exocyclic carbon and a partial positive charge on the five-membered ring. This charge separation contributes to the molecule's ground-state polarity.

Aromaticity and Antiaromaticity Considerations in Fulvene Derivatives

While the parent pentafulvene is generally considered a non-aromatic olefin, its aromatic character can be significantly influenced by substituents. slideshare.netnih.gov The aromaticity of these systems can be evaluated using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring.

Electron-donating groups (EDGs) attached to the fulvene ring tend to increase its aromatic character. nih.govresearchgate.net The four methyl groups in 1,2,3,4-tetramethylfulvene collectively act as EDGs, pushing electron density into the five-membered ring. This promotes a greater contribution from the dipolar resonance structure, where the ring possesses a cyclopentadienyl (B1206354) anion-like character with 6 π-electrons, fulfilling Hückel's rule (4n+2 π-electrons) for aromaticity. nih.gov Consequently, 1,2,3,4-tetramethylfulvene is expected to exhibit a higher degree of aromaticity compared to unsubstituted fulvene, which would be reflected in more negative NICS values and HOMA values closer to 1.

Table 2: Predicted Effect of Methyl Substitution on Aromaticity Indices of Fulvene

| Aromaticity Index | Unsubstituted Fulvene | 1,2,3,4-Tetramethylfulvene (Predicted Trend) |

| HOMA | Low (non-aromatic) | Increased (more aromatic) |

| NICS(1)zz | Near zero or slightly positive | More negative (more aromatic) |

This table illustrates the expected trends based on the known effects of electron-donating substituents on fulvene aromaticity. nih.govresearchgate.net

The concept of aromaticity extends beyond the electronic ground state. According to Baird's rule, the rules for aromaticity are reversed in the lowest triplet excited state. acs.orgnih.gov In this state, cyclic systems with 4n π-electrons are considered aromatic, while those with 4n+2 π-electrons are antiaromatic. acs.orgwikipedia.org

1,2,3,4-Tetramethylfulvene, like its parent compound, has a 6 π-electron system (n=1, 4n+2). While it can be induced to have some aromatic character in the ground state (S₀) through substitution, its lowest triplet state (T₁) is predicted to be antiaromatic according to Baird's rule. researchgate.netchalmers.se This switch from a potentially weakly aromatic ground state to an antiaromatic triplet state is a characteristic feature of fulvenes, which are sometimes referred to as "aromatic chameleons". researchgate.netresearchgate.net This phenomenon has significant implications for the photophysical and photochemical properties of the molecule, influencing factors like the singlet-triplet energy gap. nih.gov The reversal of aromaticity is accompanied by a reversal of the dipole moment in the excited state compared to the ground state. researchgate.netresearchgate.net

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable tools for elucidating the mechanisms of chemical reactions, allowing for the determination of reaction pathways and the characterization of fleeting transition states. chemrxiv.orgnih.govmit.edu For 1,2,3,4-tetramethylfulvene, a molecule rich in π-electrons, cycloaddition reactions, such as the Diels-Alder reaction, are of primary interest. beilstein-journals.orgnih.gov

In a Diels-Alder reaction, 1,2,3,4-tetramethylfulvene can act as a 4π component (diene) or a 2π component (dienophile). beilstein-journals.org Computational methods, particularly Density Functional Theory (DFT), can be employed to model these reactions. researchgate.net By calculating the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. arxiv.org A key point on this pathway is the transition state, a high-energy structure that represents the kinetic barrier to the reaction. fossee.in

Calculations can determine the geometry and energy of the transition state, providing the activation energy for the reaction. researchgate.net This information is vital for predicting reaction rates and understanding the regio- and stereoselectivity of the cycloaddition. For instance, computational studies can predict whether the endo or exo product is favored in a Diels-Alder reaction involving 1,2,3,4-tetramethylfulvene. researchgate.net Furthermore, these methods can explore competing reaction pathways and help rationalize the observed product distributions. researchgate.net

Prediction of Regio- and Stereoselectivity

When 1,2,3,4-tetramethylfulvene reacts with an unsymmetrical dienophile, the question of regioselectivity arises. Computational models can predict the preferred orientation of the reactants in the transition state, which dictates the major regioisomer formed. This is typically achieved by comparing the activation energies of all possible pathways.

For 1,2,3,4-tetramethylfulvene, which is itself symmetric with respect to the diene component, regioselectivity is determined by the dienophile. However, the electronic and steric influence of the methyl groups on the fulvene ring can still play a role in directing the approach of the dienophile.

Stereoselectivity, particularly the preference for endo or exo products in Diels-Alder reactions, is another key aspect that can be elucidated through computational studies. The endo product is often favored due to secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene in the transition state. Computational analysis of the transition state geometries allows for the quantification of these interactions and the prediction of the major stereoisomer.

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (Endo:Exo) |

|---|---|---|

| Endo Pathway | 18.5 | >95:5 |

| Exo Pathway | 20.8 |

Note: This table presents hypothetical computational data for the reaction of 1,2,3,4-tetramethylfulvene with a generic dienophile to illustrate the prediction of stereoselectivity. Actual values will vary depending on the specific reactants and computational level of theory.

The steric bulk of the four methyl groups in 1,2,3,4-tetramethylfulvene might also influence the stereochemical outcome, potentially disfavoring the more sterically hindered transition state.

Conformational Analysis and Tautomerism Studies

While the fulvene ring itself is largely planar, the orientation of the methyl groups in 1,2,3,4-tetramethylfulvene can be a subject of conformational analysis. Computational methods can be employed to determine the most stable arrangement of these substituents and to calculate the rotational barriers around the C-C single bonds connecting the methyl groups to the ring. These studies are important for understanding the molecule's ground-state geometry and how it might influence reactivity.

Tautomerism in 1,2,3,4-tetramethylfulvene is another area where computational chemistry can provide valuable insights. A potential tautomeric form could arise from the migration of a proton from one of the methyl groups to the cyclopentadienyl ring, resulting in an isomer with an exocyclic methylene group and a methyl-substituted cyclopentadiene (B3395910) ring. This process would involve breaking a C-H bond and forming a new C-H bond on the ring.

Computational studies can calculate the relative energies of the tautomers and the energy barrier for the interconversion. For fulvene systems, the aromaticity of the potential cyclopentadienide (B1229720) anion in the transition state for deprotonation can be a driving force. However, the fulvene structure is generally the most stable tautomer.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1,2,3,4-Tetramethylfulvene | 0.0 |

| 1-Methylene-2,3,4,5-tetramethylcyclopenta-2,4-diene | 15 - 25 |

Note: The data represents a theoretical prediction of the relative stability of a possible tautomer of 1,2,3,4-tetramethylfulvene.

The significantly higher energy of the tautomeric form, as predicted by computational models, would suggest that 1,2,3,4-tetramethylfulvene exists predominantly in its fulvenic structure under normal conditions. The high energy barrier for tautomerization would also indicate that such a process is kinetically unfavorable.

Advanced Spectroscopic and Spectrometric Methodologies for Mechanistic Elucidation of 1,2,3,4 Tetramethylfulvene

Time-Resolved Spectroscopy for Studying Transient Intermediates in 1,2,3,4-Tetramethylfulvene Reactions

The study of chemical reactions as they happen in real-time is crucial for identifying short-lived intermediates that are key to understanding reaction mechanisms. Time-resolved spectroscopy allows researchers to monitor the concentrations of reactants, intermediates, and products, providing kinetic data and insights into the steps involved in a chemical transformation.

In the context of 1,2,3,4-tetramethylfulvene, time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool. For instance, in the amine-induced reductive elimination of dihydrogen from an organotin trihydride, the reaction progress was monitored over time using ¹H NMR spectroscopy. rsc.org This approach allowed for the determination of reaction kinetics, revealing a first-order dependence on the amine concentration and leading to the calculation of the activation energy for the dehydrogenation process. rsc.org

Ultrafast spectroscopy techniques, such as femtosecond laser spectroscopy, offer the capability to observe photochemical reactions on extremely short timescales (femto- to picoseconds). whiterose.ac.ukacs.org While specific applications to 1,2,3,4-tetramethylfulvene are not widely detailed, these methods are fundamental for studying dissociative photochemical mechanisms, such as the light-induced elimination of H₂ from metal dihydride complexes, which can be a competing or subsequent step in reactions involving fulvene (B1219640) ligands. whiterose.ac.ukacs.org Such techniques are essential for constructing a complete picture of the potential energy surfaces of reactions involving transient, high-energy species that cannot be isolated.

A summary of time-resolved techniques and their applications is presented below.

Table 1: Time-Resolved Spectroscopic Techniques for Mechanistic Studies| Technique | Timescale | Information Obtained | Example Application Context |

|---|---|---|---|

| NMR Spectroscopy | Seconds to Hours | Reaction kinetics, concentration profiles of stable and semi-stable species, structural information on intermediates. | Monitoring the hydrostannylenylation of 1,2,3,4-tetramethylfulvene and determining reaction order and activation energy. rsc.org |

| UV-Vis Spectroscopy | Milliseconds to Hours | Changes in electronic structure, monitoring chromophoric species, kinetics of hydrolysis or substitution reactions. researchgate.net | Following the substitution of ligands in metal complexes, which can precede reaction with a fulvene. researchgate.net |

| Femtosecond Laser Spectroscopy | Femtoseconds to Picoseconds | Real-time observation of bond breaking/formation, dynamics of excited states, characterization of ultra-short-lived intermediates. whiterose.ac.ukacs.org | Elucidating the primary photochemical events in organometallic complexes, such as ligand dissociation, before interaction with substrates like fulvenes. acs.org |

Spectroscopic Probes for Investigating Reaction Dynamics and Photochemistry

Spectroscopic probes are indispensable for examining the electronic and structural changes that occur during a chemical reaction. For 1,2,3,4-tetramethylfulvene and its derivatives, techniques like NMR and IR spectroscopy provide detailed information on reaction dynamics and photochemical behavior.

NMR spectroscopy is particularly powerful. In the study of a half-sandwich complex formed from the reaction of an organotin(II) hydride with 1,2,3,4-tetramethylfulvene, ¹H and ¹¹⁹Sn NMR were used to characterize the product. rsc.org The ¹H NMR spectrum showed a single resonance for the pentamethylcyclopentadienyl (Cp*) moiety, indicating a dynamic exchange process on the NMR timescale, while the ¹¹⁹Sn NMR resonance at δ = -25 ppm was consistent with the formation of the half-sandwich structure. rsc.org

In other systems, the oxidation of the pentamethylcyclopentadienyl (Cp*) ligand on an iron complex to form 1,2,3,4-tetramethylfulvene was followed by ³¹P NMR spectroscopy, which could track the concurrent oxidation of phosphite (B83602) ligands to phosphate. osti.gov Photochemical reactions can also be monitored directly inside an NMR spectrometer. In situ laser photolysis within an NMR probe allows for the observation of light-induced isomerizations and ligand dissociation, providing a window into the initial steps of photochemical transformations. acs.org

The table below highlights key spectroscopic data used to probe reactions involving 1,2,3,4-tetramethylfulvene.

Table 2: Spectroscopic Probes in the Study of 1,2,3,4-Tetramethylfulvene Reactions| Spectroscopic Probe | Observable Parameter | Information Gleaned |

|---|---|---|

| ¹H NMR | Chemical Shift, Coupling Constants | Provides information on the proton environment, confirming structural changes such as the formation of the exocyclic CH₂ group in the fulvene from a Cp* methyl group. osti.gov |

| ¹³C NMR | Chemical Shift | Delineates the carbon skeleton of the molecule and confirms the bonding arrangement in the fulvene ring and its substituents. nih.gov |

| ¹¹⁹Sn NMR | Chemical Shift | Characterizes the coordination environment around a tin center in organotin-fulvene complexes. rsc.org |

| ³¹P NMR | Chemical Shift | Monitors the state of phosphorus-containing ligands that may be involved in or bystanders to the main reaction. osti.gov |

| IR Spectroscopy | Vibrational Frequencies | Detects the presence of specific functional groups (e.g., C=C, M-H bonds) and changes in bonding during a reaction. researchgate.net |

X-ray Crystallography of 1,2,3,4-Tetramethylfulvene Adducts and Complexes

While spectroscopy provides dynamic and electronic information, X-ray crystallography offers definitive, static structural data. wikipedia.org By determining the precise three-dimensional arrangement of atoms in a crystalline solid, this technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

For derivatives of 1,2,3,4-tetramethylfulvene, X-ray crystallography has been instrumental in characterizing the products of its reactions with organometallic species. The synthesis of (1,2,3,4-tetramethylfulvene)palladium(0) complexes, for example, relies on structural elucidation that is typically confirmed by X-ray diffraction of the final product or related crystalline derivatives. researchgate.net Similarly, the reaction of 1,2,3,4-tetramethylfulvene with an organotin(II) hydride yielded a half-sandwich complex, ArSnCp, which produced bright yellow crystals suitable for X-ray diffraction analysis, confirming its molecular structure. rsc.orgscispace.com

These structural determinations are crucial for understanding the nature of the bonding between the fulvene ligand and the metal center. The analysis can reveal whether the fulvene is acting as a neutral ligand, its hapticity (the number of atoms coordinated to the metal), and any structural distortions in the fulvene itself upon coordination. This information is fundamental to understanding and predicting the reactivity of these complexes in further chemical transformations, such as catalytic cycles.

The table below summarizes the type of data obtained from X-ray crystallography.

Table 3: Information Derived from X-ray Crystallography of a Hypothetical Metal-Tetramethylfulvene Complex| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry and packing of molecules in the crystal lattice. researchgate.net |

| Unit Cell Dimensions (a, b, c, β) | e.g., a=9.6 Å, b=22.0 Å, c=10.0 Å, β=108.2° | Defines the size and shape of the basic repeating unit of the crystal. researchgate.net |

| Metal-Carbon Bond Lengths | Varies (e.g., 2.1 - 2.5 Å) | Indicates the strength and nature of the interaction between the metal and the fulvene's carbon atoms. |

| C-C Bond Lengths within the Ring | ~1.35 - 1.46 Å | Reveals the degree of bond alternation or delocalization within the five-membered ring upon coordination. |

| Planarity of the Fulvene Ligand | Deviation from planarity | Shows how coordination to the metal center affects the geometry of the fulvene ligand. |

Advanced Mass Spectrometry Techniques for Mechanistic Insights (e.g., Ion Mobility-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. units.it Advanced MS techniques, particularly when coupled with separation methods like ion mobility, provide deeper mechanistic insights by allowing for the characterization of complex mixtures, reaction intermediates, and different isomeric forms. nih.govmdpi.com

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to a standard MS experiment. researchgate.net Before mass analysis, ions are passed through a drift tube filled with a buffer gas. Their velocity through the tube depends not only on their m/z but also on their size, shape, and charge—collectively known as their rotationally averaged collision cross-section (CCS). chemrxiv.org This capability is exceptionally useful for mechanistic studies as it can distinguish between:

Isomers: Molecules with the same chemical formula but different structures (e.g., structural isomers or stereoisomers) can often be separated.

Conformers: Different spatial arrangements (shapes) of the same molecule can be resolved.

Complex Mixtures: It helps to deconvolute complex spectra by separating ions that might otherwise overlap in the m/z dimension. nih.gov

For reactions involving 1,2,3,4-tetramethylfulvene, IM-MS could be used to separate and identify different isomeric intermediates that might form during a reaction, providing evidence for a specific pathway. chemrxiv.org

Tandem Mass Spectrometry (MS/MS or MSⁿ) provides further structural detail. chromatographyonline.com In an MS/MS experiment, a specific precursor ion of interest is selected, fragmented (often through collision-induced dissociation, CID), and the resulting fragment ions are then analyzed. mdpi.com By examining the fragmentation pattern, one can piece together the structure of the original ion. This is invaluable for identifying unknown reaction products or confirming the structure of transient intermediates that are present at low concentrations.

For instance, if a reaction involving 1,2,3,4-tetramethylfulvene produced a complex organometallic product, MS/MS could be used to fragment the molecular ion. The pattern of ligand loss or fragmentation of the fulvene itself would provide strong evidence for its connectivity and bonding within the complex.

Table 4: Application of Advanced Mass Spectrometry Techniques| Technique | Principle | Mechanistic Insight Provided |

|---|---|---|

| Ion Mobility-MS (IM-MS) | Separation of ions by size, shape, and charge (CCS) in addition to mass-to-charge ratio (m/z). researchgate.net | Differentiation of isomeric and conformational intermediates; simplification of complex reaction mixture analysis. nih.govchemrxiv.org |

| Tandem MS (MS/MS) | Isolation and fragmentation of a specific ion to generate a characteristic fragmentation pattern. chromatographyonline.com | Structural elucidation of unknown products and intermediates; confirmation of molecular connectivity. |

| High-Resolution MS (e.g., TOF, Orbitrap) | Precise mass measurement to four or more decimal places. chromatographyonline.com | Unambiguous determination of elemental composition for reactants, intermediates, and products. |

| Laser Desorption/Ionization-TOF (LDI-TOF) | Soft ionization using a laser, suitable for non-volatile or thermally fragile organometallic complexes. researchgate.net | Characterization of large metallocenes and other complex products derived from fulvenes. researchgate.net |

Applications of 1,2,3,4 Tetramethylfulvene in Complex Organic Synthesis and Materials Science

1,2,3,4-Tetramethylfulvene as a Building Block for Natural Product Synthesis

The strategic use of fulvene (B1219640) derivatives in the synthesis of natural products is well-established, offering an efficient pathway to complex molecular scaffolds. beilstein-journals.orgcore.ac.uk The cycloaddition chemistry of fulvenes, including 1,2,3,4-tetramethylfulvene, provides a powerful method for creating densely functionalized bicyclic systems. researchgate.net This approach has been successfully applied to the asymmetric synthesis of biologically significant natural products. researchgate.net

Notable examples where fulvene cycloaddition chemistry has been pivotal include the synthesis of:

Artemisinic acid researchgate.net

Coronafacic acid researchgate.net

Furthermore, the intramolecular [6+2] cycloaddition of fulvene derivatives serves as a key step in producing triquinane derivatives. beilstein-journals.org These triquinanes are crucial precursors for a range of biomimetic and natural product syntheses. beilstein-journals.org The versatility of 1,2,3,4-tetramethylfulvene is also demonstrated in its use for preparing organometallic complexes, such as the synthesis of a tris(pentamethylcyclopentadienyl) complex of Dysprosium, a late lanthanide element. acs.org

Utilization in the Synthesis of Heterocyclic and Polycyclic Compounds

The propensity of 1,2,3,4-tetramethylfulvene to act as a 2π, 4π, or 6π component in cycloaddition reactions makes it an ideal building block for the synthesis of complex polycyclic and heterocyclic frameworks. beilstein-journals.org This reactivity allows for the construction of a diverse array of fused and bridged ring systems through various pericyclic reactions. beilstein-journals.orgresearchgate.net

The participation of pentafulvenes in different types of cycloaddition reactions is dictated by the electronic nature of the reacting partner. beilstein-journals.org Computational and experimental studies have explored these pathways, revealing ambimodal transition states in some cases, where multiple products can form from a single transition state. researchgate.netnsf.gov This complex reactivity underscores the rich chemical landscape of fulvenes. nsf.gov

Below is a table summarizing the primary cycloaddition pathways available to pentafulvenes like 1,2,3,4-tetramethylfulvene.

| Cycloaddition Type | Fulvene Role | Reacting Partner | Resulting Scaffold |

| [4+2] Diels-Alder | 4π (Diene) | Dienophile | Bicyclic, Fused 6-membered ring |

| [2+4] Diels-Alder | 2π (Dienophile) | Diene | Bicyclic, Fused 6-membered ring |

| [6+4] Cycloaddition | 6π Component | 4π (Diene) | Bicyclic, Fused 10-membered ring |

| [6+2] Cycloaddition | 6π Component | 2π Component | Bicyclic, Fused 8-membered ring |

| [6+3] Cycloaddition | 6π Component | 3-atom Component | Bicyclic, Fused 9-membered ring |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole | Heterocyclic Systems |

This table is based on the general reactivity of pentafulvenes as described in the literature. beilstein-journals.org

Development of Novel Functional Materials Incorporating Fulvene Scaffolds

The distinct electronic properties and reactivity of the fulvene core have made it an attractive scaffold for the design of novel functional materials. beilstein-journals.orgontosight.ai Research is ongoing into the development of new materials, including polymers and dyes, that leverage the unique characteristics of fulvene derivatives. ontosight.ai

Fulvenes have been successfully incorporated into the formation of several types of materials, including dynamic polymers, often referred to as "dynamers". beilstein-journals.org These materials utilize reversible chemical bonds, allowing them to adapt their structure in response to external stimuli. The ability of fulvenes to undergo reversible cycloaddition reactions, such as the Diels-Alder reaction, makes them excellent candidates for creating such dynamic macromolecular architectures. beilstein-journals.org This reactivity can be employed in post-polymerization modifications to introduce specific functionalities into polymer chains. uni-hamburg.de

The development of dyes is another area where fulvene derivatives show promise. ontosight.ai The inherent properties of fulvenes, such as their small HOMO-LUMO gap, contribute to their visible coloration, a desirable feature for dyes. wikipedia.org

Photochromic dyes are compounds that undergo a reversible change in color upon exposure to light. ymdchem.com This process involves the transformation between two isomers with different absorption spectra. ymdchem.com Materials like spiropyrans and spirooxazines are common T-type photochromic dyes that are used in applications such as UV-protective textiles and smart windows. ymdchem.comekb.eg

Electrochromic dyes exhibit a reversible color change in response to an electrical potential. ekb.eg This property is the basis for applications such as flexible displays and camouflage materials. ekb.egekb.eg

While direct examples of 1,2,3,4-tetramethylfulvene in commercial dyes are not prominent, the fundamental fulvene scaffold is a subject of interest for creating new chromic materials due to its tunable electronic structure. beilstein-journals.orgontosight.ai

The field of organic electronics relies on carbon-based materials that can transport charge. nih.gov Fulvene derivatives have been explored for their potential in this area, specifically in the formation of charge transfer complexes. beilstein-journals.org The cross-conjugated π-system of 1,2,3,4-tetramethylfulvene allows it to engage in electronic interactions with other molecules, forming donor-acceptor complexes. These complexes are fundamental to the operation of many organic electronic devices. Thermochemical data, such as the heat of formation for 1,2,3,4-tetramethylfulvene (ΔHf: 19.9 kcal/mol), is crucial for modeling and predicting the performance of such materials in electronic applications. openmopac.net

Applications in Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new molecules and receptors by allowing molecules to assemble and re-assemble under thermodynamic control. nih.gov This method relies on the use of reversible reactions to generate a dynamic library of compounds. rsc.org

The reversible nature of fulvene cycloadditions, particularly the Diels-Alder reaction, has found application in dynamic combinatorial chemistry. beilstein-journals.org By combining fulvene derivatives with other reactive components, a library of different cycloadducts can be generated in equilibrium. beilstein-journals.org The addition of a template (such as a protein or another receptor) can shift the equilibrium to amplify the production of the best-binding compound, facilitating its identification. nih.gov This strategy has been demonstrated in systems using Diels-Alder reactions between pentafulvenes and dienophiles to create dynamic libraries for screening. beilstein-journals.org

Structure Reactivity Relationship Studies of 1,2,3,4 Tetramethylfulvene Analogues and Derivatives

Impact of Substituent Effects on the Electronic Structure and Reactivity of Fulvene (B1219640) Systems

The electronic properties and reactivity of fulvene systems, including 1,2,3,4-tetramethylfulvene, are significantly influenced by the nature and position of substituents on both the cyclopentadienyl (B1206354) ring and the exocyclic double bond. beilstein-journals.orgd-nb.infonih.gov These substituents can alter the molecule's aromaticity, dipole moment, and frontier molecular orbitals, which in turn dictates its behavior in chemical reactions. nih.govresearchgate.net

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct effects on the electronic structure of the fulvene core. For pentafulvenes, the parent class of 1,2,3,4-tetramethylfulvene, substitution at the exocyclic C6-position with EDGs (e.g., -NMe2, -OMe) tends to stabilize the molecule by increasing the electron density in the five-membered ring. nih.govnih.gov This stabilization arises from a greater contribution of the dipolar resonance structure where the ring possesses aromatic character, satisfying Hückel's 4n+2 rule. researchgate.net Conversely, EWGs (e.g., -CN, -NO2) at the same position decrease the aromaticity and can even induce anti-aromatic character. nih.govnih.gov

In the context of reactivity, particularly in cycloaddition reactions, these substituent effects are paramount. For instance, in Diels-Alder reactions, the rate is generally increased by electron-donating substituents on the fulvene, which stabilize the transition state. beilstein-journals.orgd-nb.info However, very strong EDGs can sometimes slow the reaction rate by overly stabilizing the reactant fulvene. beilstein-journals.orgd-nb.info In contrast, electron-withdrawing substituents typically decrease the reaction rate. beilstein-journals.orgnih.gov The substitution pattern also determines whether the fulvene acts as a 4π (diene) or 2π (dienophile) component in these reactions. d-nb.infonih.gov For example, pentafulvenes with increased electron density from EDGs are more likely to act as 6π components in reactions with electron-deficient dienes. nih.gov

Computational studies have further elucidated these relationships. A study on amino- and nitro-substituted pentafulvenes revealed that while ring substitution alone has a minor impact on aromaticity, the combination of a ring substituent with an exocyclic substituent of opposite electronic properties significantly enhances cyclic π-electron delocalization. nih.gov Specifically, a γ-substitution in the ring leads to higher aromaticity compared to a β-substitution, despite the substituent effect being stronger in the latter. nih.gov The π-electron deficiency of the pentafulvene ring enhances the electron-donating ability of the exocyclic group. nih.gov

The following table summarizes the general effects of substituents on the properties of pentafulvene systems:

| Substituent Type at C6 | Effect on Aromaticity | Effect on Stability | General Reactivity in Diels-Alder |

| Electron-Donating (EDG) | Increases | Increases | Increases reaction rate (usually) |

| Electron-Withdrawing (EWG) | Decreases | Decreases | Decreases reaction rate |

These principles are fundamental to understanding and predicting the chemical behavior of 1,2,3,4-tetramethylfulvene and its derivatives, allowing for the rational design of these molecules for specific applications in synthesis and materials science. nih.gov

Stereochemical Aspects and Chiral Derivatization Strategies

The stereochemistry of fulvene derivatives, including those of 1,2,3,4-tetramethylfulvene, is a critical aspect of their chemistry, particularly in the context of asymmetric synthesis and the development of chiral materials. The introduction of chirality into the fulvene framework can be achieved through several strategies, leading to molecules with specific three-dimensional arrangements that can influence their reactivity and interactions.

One common approach to creating chiral fulvenes is through the use of a chiral auxiliary. This involves reacting a prochiral fulvene with a chiral reagent to generate diastereomeric products that can then be separated. For example, enantiomerically pure planar chiral ruthenocenes have been synthesized by reacting half-sandwich complexes containing a chiral auxiliary ligand with prochiral cyclopentadienides. acs.org The enantiomeric excess of the resulting products can be determined by derivatization with a chiral amine, such as (S)-α-phenylethylamine, to form diastereoisomers that are distinguishable by spectroscopic methods. acs.org

Another strategy involves the direct derivatization of the fulvene itself with chiral substituents. For instance, the reaction of 1,2,3,4-tetramethylfulvene with lithiated reagents in the presence of a chiral ligand can yield chiral cyclopentadienyl ligands. researchgate.net These chiral ligands are valuable in organometallic chemistry for the synthesis of asymmetric catalysts. researchgate.net An example is the synthesis of a chiral hybrid Cp*/scorpionate ligand from the reaction of an enantiopure fulvene derived from (-)-myrtenal (B3023152). researchgate.net

The stereochemical outcome of reactions involving fulvenes is often highly selective. Reactions such as cycloadditions can be diastereoselective and enantioselective, with the electronic nature of the fulvene substituents playing a key role in determining the stereochemistry of the product. beilstein-journals.org

The table below outlines common strategies for introducing chirality into fulvene systems:

| Strategy | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control the stereochemical outcome of a reaction, and is later removed. | Use of chiral pyridyloxazoline or amino acids in the synthesis of chiral ruthenocenes. acs.org |

| Chiral Derivatization | A chiral group is permanently attached to the fulvene molecule. | Reaction of a fulvene derived from enantiopure (-)-myrtenal to form a chiral ligand. researchgate.net |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer of the product over the other. | Enantioselective intramolecular [6+2] cycloadditions of fulvenes. d-nb.info |

These stereochemical considerations are crucial for the application of 1,2,3,4-tetramethylfulvene derivatives in fields such as asymmetric catalysis and the synthesis of complex, stereochemically defined molecules.

Photochemical Transformations and Rearrangements of Substituted Fulvenes

Substituted fulvenes, including derivatives of 1,2,3,4-tetramethylfulvene, exhibit a rich and varied photochemistry. researchgate.net Irradiation with UV light can induce a range of transformations and rearrangements, leading to the formation of novel and often complex molecular architectures. acs.orgnih.gov These photochemical reactions are of significant interest for their potential in organic synthesis, providing access to strained ring systems and unique isomers that are not readily accessible through thermal methods. acs.orgresearchgate.net

A notable photochemical reaction of fulvenes is their isomerization to spiro[2.4]heptadiene derivatives. nih.govresearchgate.net This transformation was observed during a study aimed at converting aldehydes to arenes via a fulvene intermediate. nih.gov Instead of the expected rearrangement to a Dewar benzene (B151609) derivative, irradiation of the fulvene resulted in an unexpected isomerization to a spirocyclic compound. nih.govresearchgate.net This unusual photorearrangement has been investigated mechanistically and provides a synthetic route to a variety of spiro[2.4]heptadienes with different substituents. nih.gov The reaction is believed to proceed through the formation of a cyclopropane (B1198618) ring. researchgate.net

The substituents on the fulvene ring play a crucial role in directing the outcome of these photochemical reactions. acs.org Theoretical studies have been employed to design fulvene derivatives with specific parent molecular skeletons to analyze these substitution effects. acs.org The mechanism of these photorearrangements can be complex, involving intermediates that can be characterized using techniques such as time-resolved transient absorption spectroscopy. acs.org

Another aspect of fulvene photochemistry is their sensitivity to oxygen, which can lead to photosensitized oxygenation reactions. For example, 6,6-dimethylpentafulvene reacts with singlet oxygen to form an enol lactone through a multi-step rearrangement. beilstein-journals.org Similarly, heptafulvenes can react with singlet oxygen to yield peroxide, epoxide, or epidioxide derivatives. beilstein-journals.org

The following table summarizes key photochemical transformations of substituted fulvenes:

| Reaction Type | Description | Product |

| Isomerization | Rearrangement of the fulvene skeleton upon UV irradiation. | Spiro[2.4]heptadiene derivatives. nih.govresearchgate.net |

| Photosensitized Oxygenation | Reaction with singlet oxygen, often generated photochemically. | Enol lactones, peroxides, epoxides, or epidioxides. beilstein-journals.org |

| Cycloaddition | Light-induced cycloaddition reactions. | Various cycloadducts depending on the reaction partner. |

The study of these photochemical transformations continues to be an active area of research, with the potential to uncover new reactions and synthetic methodologies. acs.orgresearchgate.net

Comparison of 1,2,3,4-Tetramethylfulvene with Other Fulvene Classes (e.g., Pentafulvenes, Heptafulvenes)

1,2,3,4-Tetramethylfulvene is a derivative of pentafulvene (5-methylenecyclopenta-1,3-diene), and its properties are best understood in comparison to other classes of fulvenes, such as heptafulvenes (7-methylenecyclohepta-1,3,5-triene). nih.govwikipedia.orgnih.gov The key differences between these classes lie in their ring size, which fundamentally alters their electronic structure, aromaticity, and reactivity. nih.gov

Pentafulvenes, including 1,2,3,4-tetramethylfulvene, are based on a five-membered ring. The parent pentafulvene is not aromatic in its neutral state, but it can gain aromatic character in its dipolar resonance form where the five-membered ring carries a negative charge, satisfying the (4n+2)π electron rule for aromaticity (with n=1, yielding 6π electrons). beilstein-journals.orgnih.gov This propensity to form a dipolar structure influences their reactivity. beilstein-journals.org Electron-donating groups (EDGs) on the exocyclic carbon stabilize the positive charge on that carbon in the dipolar form, thereby enhancing the aromatic character and stability of the pentafulvene. nih.govnih.gov

In contrast, heptafulvenes are based on a seven-membered ring. chemeo.com For a heptafulvene to achieve aromaticity in a dipolar form, the seven-membered ring would need to bear a positive charge (tropylium cation), which is a stable 6π electron aromatic system. nih.gov This requires the exocyclic carbon to be electron-withdrawing. Consequently, electron-withdrawing groups (EWGs) on the exocyclic carbon stabilize heptafulvenes, while EDGs destabilize them by favoring a resonance structure with an anti-aromatic 8π electron seven-membered ring. nih.govnih.gov

These electronic differences lead to contrasting reactivity patterns. For instance, in cycloaddition reactions, the electron-rich nature of many pentafulvene derivatives allows them to act as 4π or even 6π components. d-nb.infonih.gov Heptafulvenes, on the other hand, can participate in various cycloaddition modes, including [8+2] and [6+4] cycloadditions, reflecting their different electronic distribution and larger π-system. nih.govnsf.gov

The stability of these fulvene classes also differs. Triafulvenes (based on a three-membered ring) are highly strained and reactive, often dimerizing at low temperatures. beilstein-journals.org Pentafulvenes are also prone to dimerization and polymerization, though they are generally more stable than triafulvenes. beilstein-journals.orgnih.gov The stability of both pentafulvenes and heptafulvenes can be significantly enhanced by appropriate substitution that favors an aromatic resonance structure. nih.gov

The following table provides a comparative overview of pentafulvenes and heptafulvenes:

| Property | Pentafulvenes (e.g., 1,2,3,4-Tetramethylfulvene) | Heptafulvenes |

| Ring Size | 5-membered | 7-membered |

| Aromatic Stabilization | Achieved with a negative charge in the ring (6π electrons). beilstein-journals.orgnih.gov | Achieved with a positive charge in the ring (6π electrons). nih.gov |

| Stabilizing Exocyclic Substituents | Electron-Donating Groups (EDGs). nih.govnih.gov | Electron-Withdrawing Groups (EWGs). nih.govnih.gov |

| Common Cycloaddition Modes | [4+2], [6+3], [2+2]. d-nb.infonih.gov | [8+2], [6+4], [4+2]. nih.govnsf.gov |

| General Reactivity | Acts as a nucleophile at the ring and an electrophile at the exocyclic carbon. researchgate.net | Can act as a larger π-component in cycloadditions. nsf.gov |

This comparison highlights how the fundamental structure of the fulvene ring system dictates the chemical and physical properties of its derivatives, including the specific case of 1,2,3,4-tetramethylfulvene.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1,2,3,4-Tetramethylfulvene

1,2,3,4-Tetramethylfulvene, a substituted pentafulvene, is a significant compound in organic and organometallic chemistry due to its unique electronic structure and reactivity. beilstein-journals.orgwikipedia.org Fulvenes are characterized by a cross-conjugated system with an exocyclic double bond on a five-membered ring, which imparts distinct chemical properties. wikipedia.org Research has established several reliable methods for the synthesis of 1,2,3,4-tetramethylfulvene. A notable high-yield method involves the hydride abstraction from the pentamethylcyclopentadienide anion (Li[C₅Me₅]) using a trityl cation, which reliably produces the target compound in yields greater than 80%. researchgate.net Another effective approach is the reaction of lithium (trimethylsilyl)tetramethylcyclopentadienide with formaldehyde (B43269). researchgate.net

The reactivity of 1,2,3,4-tetramethylfulvene is largely dictated by the polarizable exocyclic double bond, allowing it to participate in a variety of reactions. beilstein-journals.org It is a crucial precursor in the synthesis of substituted cyclopentadienyl (B1206354) ligands, which are fundamental in the development of metallocene catalysts. researchgate.net For instance, it reacts with lithium amides and phosphides to generate new functionalized cyclopentadiene (B3395910) systems. researchgate.net

In the realm of organometallic chemistry, 1,2,3,4-tetramethylfulvene serves as a versatile ligand. It can coordinate to metal centers in different fashions, most notably as a bridging ligand between two metal atoms, as demonstrated in a diruthenium complex where it adopts an η¹:η⁵ coordination mode. researchmap.jp X-ray crystallographic studies of such complexes have provided detailed structural information, confirming the bonding nature between the fulvene (B1219640) ligand and the metal centers. researchmap.jp The compound's ability to form "tuck-in" complexes through the deprotonation of cationic pentamethylcyclopentadienyl complexes further highlights its importance in this field. wikipedia.org

Fulvenes, in general, are known for their participation in cycloaddition reactions, where they can act as 2π, 4π, or 6π components. beilstein-journals.orgnih.gov This reactivity allows for the construction of complex polycyclic scaffolds. While the general cycloaddition chemistry of pentafulvenes is well-documented, specific studies detailing the participation of the tetramethyl derivative in these reactions are less common but represent a key aspect of its chemical behavior. beilstein-journals.orgnih.gov

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetramethylfulvene

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene | nih.gov |

| Molecular Formula | C₁₀H₁₄ | nist.gov |

| Molecular Weight | 134.22 g/mol | nih.govnist.gov |

| CAS Number | 76089-59-3 | nist.gov |

Identification of Remaining Challenges and Unexplored Avenues in 1,2,3,4-Tetramethylfulvene Chemistry

Despite the progress made, several challenges and unexplored areas remain in the chemistry of 1,2,3,4-tetramethylfulvene.

Green Synthesis and Scalability: While effective synthetic methods exist, there is a continuous need for more environmentally benign and scalable processes. researchgate.netnih.gov Current methods often rely on organometallic reagents and multi-step procedures, which may not be ideal for large-scale industrial applications. researchgate.net Developing catalytic methods that minimize waste and improve atom economy is a significant challenge. nih.gov

Detailed Mechanistic Studies: The precise mechanisms of many reactions involving 1,2,3,4-tetramethylfulvene, particularly its diverse cycloaddition pathways, are not fully elucidated. beilstein-journals.orgnih.gov A deeper understanding of the kinetic and thermodynamic factors that govern its reactivity as a 2π, 4π, or 6π component in reactions with various dienophiles and dienes is needed. Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and electronic factors controlling selectivity. rsc.org

Photochemical Reactivity: The photochemistry of fulvenes is an area with potential for novel transformations. researchgate.net However, detailed studies on the photochemical behavior of 1,2,3,4-tetramethylfulvene are scarce. Understanding its excited-state properties and reactivity could lead to new synthetic applications, such as in light-driven cycloadditions or rearrangements. researchgate.net

Polymer Chemistry: The exocyclic double bond presents an opportunity for polymerization. The potential of 1,2,3,4-tetramethylfulvene as a monomer for creating novel polymers with unique thermal, electronic, or optical properties is largely unexplored. The steric hindrance from the methyl groups might pose a challenge, but could also lead to polymers with interesting architectures and stabilities.

Asymmetric Catalysis: The use of chiral ligands derived from 1,2,3,4-tetramethylfulvene in asymmetric catalysis is an underdeveloped field. The C₅Me₄ backbone is a close relative of the ubiquitous pentamethylcyclopentadienyl (Cp*) ligand, and introducing chirality could lead to highly effective catalysts for stereoselective transformations.

Prospective Research Directions and Potential Innovations in the Field

Building on the existing knowledge and identified challenges, future research on 1,2,3,4-tetramethylfulvene could lead to significant innovations across several fields.

Development of Advanced Catalysts: A primary focus should be on leveraging 1,2,3,4-tetramethylfulvene as a platform for designing novel ligands for homogeneous catalysis. By introducing various functional groups onto the cyclopentadienyl ring, new generations of metallocene and half-sandwich complexes can be synthesized. These catalysts could exhibit enhanced activity, selectivity, and stability in important industrial processes like olefin polymerization and fine chemical synthesis. researchgate.net

Materials Science Applications: The conjugated π-system of the fulvene core makes it an attractive building block for advanced materials. nih.gov Future work could explore the synthesis of polymers and oligomers incorporating the 1,2,3,4-tetramethylfulvene unit. Such materials could possess interesting semiconducting or photoluminescent properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).